molecular formula C7H6Cl2N2O2 B1441606 3,5-Dichloro-4-hydrazinylbenzoic acid CAS No. 887577-44-8

3,5-Dichloro-4-hydrazinylbenzoic acid

Cat. No. B1441606
CAS RN: 887577-44-8
M. Wt: 221.04 g/mol
InChI Key: JXZKCSOXIGTELP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydrazinylbenzoic acid is a chemical compound . Its formula is C7H4Cl2N2O2 .

Scientific Research Applications

Catalysis

In the field of catalysis, 3,5-Dichloro-4-hydrazinylbenzoic acid might be used to create or modify catalysts that facilitate chemical reactions. The dichloro and hydrazinyl groups could interact with substrates or catalytic sites, potentially leading to more efficient reaction processes.

Each of these applications leverages the unique chemical structure of 3,5-Dichloro-4-hydrazinylbenzoic acid, which contains both electron-withdrawing dichloro groups and a reactive hydrazinyl group, making it a valuable compound in various fields of scientific research. While the current search did not yield specific applications for the hydrazinyl derivative, the related compound 3,5-Dichloro-4-hydroxybenzoic acid is known for its use in research and has similar properties that could be extrapolated for the hydrazinyl derivative’s potential uses .

properties

IUPAC Name

3,5-dichloro-4-hydrazinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(12)13)2-5(9)6(4)11-10/h1-2,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKCSOXIGTELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695269
Record name 3,5-Dichloro-4-hydrazinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydrazinylbenzoic acid

CAS RN

887577-44-8
Record name Benzoic acid, 3,5-dichloro-4-hydrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887577-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-hydrazinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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